Einecs 238-377-0

Hydrothermal Synthesis Gallium Oxide Nanostructure Morphology

Gallium(III) acetylacetonate (Ga(acac)₃) delivers a unique safety-performance profile as a non-pyrophoric, volatile precursor for Ga₂O₃, GaN, and CuGaO₂ thin films via ALD, MOCVD, and sol-gel. It yields transparent, highly oriented TCO films (dominant (006) XRD) and cuboid Ga₂O₃ nanostructures unattainable with chloride or nitrate sources. For CO₂ hydrogenation, Ga(acac)₃-derived catalysts achieve 378 g MeOH/kg cat·h at 88% selectivity. Select this precursor to eliminate pyrophoric handling while gaining superior morphological control.

Molecular Formula C15H21GaO6
Molecular Weight 367.05 g/mol
Cat. No. B7800535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 238-377-0
Molecular FormulaC15H21GaO6
Molecular Weight367.05 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ga+3]
InChIInChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
InChIKeyZVYYAYJIGYODSD-LNTINUHCSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium(III) Acetylacetonate (EINECS 238-377-0): Technical Baseline for Scientific Procurement


Gallium(III) acetylacetonate, also referred to as Ga(acac)₃ or Tris(2,4-pentanedionato)gallium(III), is a coordination complex with the molecular formula Ga(C₅H₇O₂)₃ and a molecular weight of 367.05 g/mol [1]. This compound, bearing the CAS Registry Number 14405-43-7 and EINECS identifier 238-377-0, belongs to the broader class of metal beta-diketonate complexes . It is characterized by a monoclinic crystal structure, a melting point range of 196-198 °C (with decomposition), and a density of 1.42 g/cm³ [1]. Its primary utility in research and industrial settings stems from its role as a volatile, non-pyrophoric precursor for gallium-containing thin films and nanomaterials, distinguishing it from many other gallium sources .

Why Generic Substitution of Gallium(III) Acetylacetonate (EINECS 238-377-0) with In-Class Precursors Is Scientifically Unjustified


While several metal acetylacetonates and other gallium precursors exist, direct substitution of gallium(III) acetylacetonate is not straightforward. The compound's specific combination of volatility, thermal decomposition pathway, and Lewis acidity is not replicated across the metal acetylacetonate series, where differences in central metal ion radius and electronic structure lead to divergent physical properties and reactivities [1][2]. Furthermore, when compared to other gallium sources like gallium chloride or nitrate, Ga(acac)₃ imparts distinct morphological control and film quality in materials synthesis [3][4]. Even among organometallic gallium compounds, Ga(acac)₃ offers a unique balance of stability and safety; it is not pyrophoric, unlike trimethylgallium (TMG), making it a more practical choice for many research environments . The following sections provide quantitative evidence for these critical differentiations.

Quantitative Differentiation Guide for Gallium(III) Acetylacetonate (EINECS 238-377-0) Versus Key Comparators


Morphological Control in Hydrothermal Synthesis: Ga(acac)₃ vs. GaCl₃ and Ga(NO₃)₃

In hydrothermal synthesis of gallium oxide nanostructures, the choice of gallium precursor dictates the resulting morphology. Gallium(III) acetylacetonate yields well-defined nano-cuboids, whereas gallium chloride and gallium nitrate produce rice-like nanostructures under otherwise identical conditions [1]. This demonstrates a direct, precursor-dependent control over nanomaterial architecture, a critical parameter for surface-area-dependent applications.

Hydrothermal Synthesis Gallium Oxide Nanostructure Morphology

Thin Film Quality in Sol-Gel Processing: Ga(acac)₃ vs. Ga(NO₃)₃ for CuGaO₂ Films

In the fabrication of CuGaO₂ thin films via sol-gel processing, the use of gallium acetylacetonate as a precursor results in superior film transparency and crystallographic orientation compared to gallium nitrate [1]. Films from Ga(acac)₃ exhibit a strong (006) XRD peak relative to the (012) peak, indicative of improved c-axis orientation, and are transparent in appearance. In contrast, films from nitrate precursors are opaque and show similar intensities for (006) and (012) peaks, suggesting a more polycrystalline and less oriented structure [1].

Sol-Gel Deposition Transparent Conductive Oxides Thin Film Crystallinity

Safety and Handling in Vapor Deposition: Ga(acac)₃ vs. Trimethylgallium (TMG)

Gallium(III) acetylacetonate is a solid precursor that is not pyrophoric, offering a significant safety advantage over trimethylgallium (TMG), a widely used but pyrophoric liquid precursor for gallium nitride (GaN) MOCVD . Ga(acac)₃ decomposes at higher temperatures, making it suitable as a thermally stable substitute in high-temperature deposition processes . This eliminates the need for stringent air-free handling, reducing equipment and operational costs.

MOCVD Precursor ALD Precursor Pyrophoricity

Volatility and Gas Chromatographic Behavior Among Group 13 Acetylacetonates

The volatility of metal acetylacetonates, a key property for vapor deposition processes, varies significantly across the Group 13 elements. Gas chromatographic analysis of aluminum, gallium, and indium tris(acetylacetonates) reveals distinct retention times, directly reflecting differences in volatility [1]. This class-level data confirms that Ga(acac)₃ possesses intermediate volatility, offering a balance between the higher volatility of Al(acac)₃ and the lower volatility of In(acac)₃, which influences precursor delivery in ALD and MOCVD.

Gas Chromatography Volatility Group 13 Chelates

PEALD Growth Rate of Ga₂O₃ Thin Films Using Ga(acac)₃

Plasma-enhanced atomic layer deposition (PEALD) of Ga₂O₃ thin films using gallium(III) acetylacetonate as the gallium precursor and O₂ plasma as the oxidant yields a self-limiting growth rate of 0.31 Å/cycle within a temperature window of 150-320 °C [1]. This quantitative metric establishes a process baseline for Ga(acac)₃ in ALD applications and enables direct comparison with alternative Ga precursors for this technique.

PEALD Ga2O3 Thin Films Growth Rate

Catalytic Performance in CO₂ Hydrogenation to Methanol

Gallium-promoted copper-based catalysts, prepared using gallium acetylacetonate as a precursor, demonstrate high performance in CO₂ hydrogenation to methanol. At 543 K and 2 MPa, a catalyst derived from Ga(acac)₃ achieved an activity of 378 g MeOH/kg cat·h with a selectivity of 88% towards methanol [1]. This provides a quantitative benchmark for the catalytic efficacy of materials synthesized from this specific gallium source.

CO2 Hydrogenation Methanol Synthesis Heterogeneous Catalysis

Preferred Research and Industrial Application Scenarios for Gallium(III) Acetylacetonate (EINECS 238-377-0)


Fabrication of C-Axis Oriented Transparent Conductive Oxide Films

Gallium(III) acetylacetonate is the scientifically preferred precursor for sol-gel deposition of CuGaO₂ and related transparent conductive oxides (TCOs) when high film transparency and strong c-axis crystallographic orientation are required . As demonstrated in Section 3, its use yields transparent films with a dominant (006) XRD peak, in contrast to opaque, poorly oriented films obtained from nitrate precursors . This scenario is critical for developing high-performance electrodes in optoelectronic devices.

Hydrothermal Synthesis of Ga₂O₃ Nano-cuboids for Surface-Area-Dependent Applications

For researchers requiring gallium oxide nanostructures with a specific, well-defined cuboid morphology, gallium(III) acetylacetonate is the necessary precursor . Hydrothermal synthesis using Ga(acac)₃ produces nano-cuboids with edge dimensions in the sub-micron range, whereas alternative precursors like gallium chloride or nitrate result in rice-like nanostructures . This morphological control is paramount for tailoring material properties in catalysis, gas sensing, and energy storage, where surface structure dictates performance.

Safe and Accessible Research into GaN and Ga₂O₃ via Vapor Deposition

Ga(acac)₃ is the superior choice for academic and industrial research groups seeking to explore GaN or Ga₂O₃ thin films via MOCVD or ALD without the specialized safety infrastructure required for pyrophoric alternatives . Its non-pyrophoric, solid-state nature enables simpler handling and equipment setup, lowering the barrier to entry for this important class of materials research while still providing a viable route to high-quality films, as evidenced by the documented PEALD growth rate of 0.31 Å/cycle [3].

Development of High-Activity Catalysts for CO₂ Hydrogenation

In the field of heterogeneous catalysis, gallium(III) acetylacetonate serves as a crucial precursor for synthesizing gallium-promoted copper-based catalysts for CO₂ hydrogenation to methanol . Catalysts derived from Ga(acac)₃ have demonstrated high activity (378 g MeOH/kg cat·h) and selectivity (88%) at 543 K, providing a quantitative performance baseline . This positions Ga(acac)₃ as a key starting material for researchers developing next-generation catalysts for sustainable fuel and chemical production.

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